7-Chloro-2-methyl-1H-indole-6-carboxylic acid
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Overview
Description
7-Chloro-2-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-1H-indole-6-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound may vary, but common reagents include methanesulfonic acid and methanol under reflux .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
7-Chloro-2-methyl-1H-indole-6-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities . The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
7-Chloro-2-methyl-1H-indole-6-carboxylic acid can be compared with other indole derivatives, such as:
Indole-2-carboxylic acid: Known for its antiviral and anticancer activities.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-6-carboxylic acid: Used in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
7-chloro-2-methyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO2/c1-5-4-6-2-3-7(10(13)14)8(11)9(6)12-5/h2-4,12H,1H3,(H,13,14) |
InChI Key |
ZJHMDZQQQJMFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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